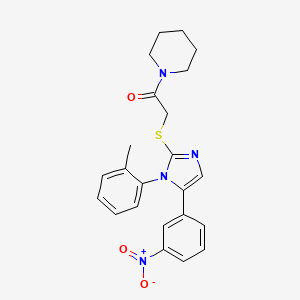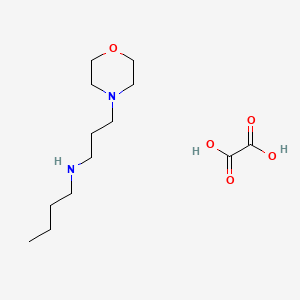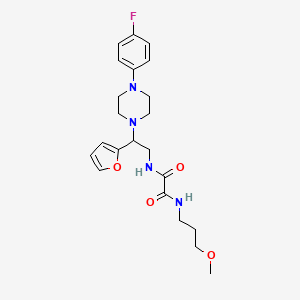![molecular formula C22H17F3N2O4S B2491740 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 320424-09-7](/img/structure/B2491740.png)
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that include various functional groups such as nitrobenzyl, carbamate, and sulfanyl moieties. These groups are known for their roles in pharmaceuticals, material science, and as intermediates in organic synthesis. The presence of these functional groups suggests a wide range of chemical behaviors and interactions, making the compound of interest for diverse applications in chemistry and related fields.
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of phenyl chloroformates with aminomethyl phenols or the reductive carbonylation of nitrobenzene in the presence of methanol and specific catalysts. Techniques such as cyclization in aprotic solvents and carbonylation under catalytic conditions have been used for synthesizing related compounds (Mindl et al., 2000) (Gasperini et al., 2003).
Molecular Structure Analysis
The molecular structure of compounds with nitrobenzyl and carbamate groups has been studied using techniques like X-ray crystallography. These studies reveal the conformation and crystalline structure, which are crucial for understanding the compound's reactivity and interaction with other molecules (Iwasaki et al., 1988).
Chemical Reactions and Properties
Chemical reactions involving nitrobenzyl carbamates and their derivatives have been explored, particularly in the context of bioreductive prodrugs. The rate of fragmentation following reduction and the influence of substituents on this rate are critical for the compound's activity as a trigger for releasing active drugs (Hay et al., 1999).
Wissenschaftliche Forschungsanwendungen
Bioreductive Prodrug Triggers : A study on 4-nitrobenzyl carbamates, which are of interest as triggers for bioreductive drugs, found that substituent effects significantly influence the rate of fragmentation of these compounds after reduction. This fragmentation is essential for releasing amine-based toxins, and faster fragmentation is desirable. The study suggests that standard triggers can be improved by using certain substituents to increase the rate of fragmentation (Hay, Sykes, Denny, & O'Connor, 1999).
Cyclization Reactions in Aprotic Solvents : Research on substituted phenyl N-(2-hydroxybenzyl)carbamates, including similar structures, demonstrated the significant influence of substituents on the rate of cyclization in aprotic solvents. These findings have implications for the synthesis of various benzoxazinones, which could be relevant in pharmaceutical contexts (Mindl, Hrabík, Štěrba, & Kaválek, 2000).
Synthesis and Evaluation of Derivatives : A study focused on synthesizing and evaluating a series of bis(hydroxymethyl)-substituted heterocycles, including bis(methylcarbamate) derivatives. Although these specific derivatives did not show activity against murine P388 lymphocytic leukemia, they offer insights into the chemical properties and potential applications of similar carbamate derivatives (Anderson & Jones, 1984).
Antineoplastic Agents Synthesis : A similar structure, a bis[(carbamoyloxy)methyl] derivative, was studied as a potential antineoplastic agent. The research involved synthesizing and testing various derivatives, which provides useful information about the chemical reactivity and potential therapeutic applications of carbamate-based compounds (Anderson & Mach, 1987).
Phenyl Carbamate as an Active Site Titrator : N-Butyl-N-methyl-4-nitrophenyl carbamate, a structurally related compound, was used as a specific active site titrator for bile-salt-dependent lipases. This study provides insights into the enzyme inhibition mechanism of similar carbamate compounds (Fourneron, Abouakil, Chaillan, & Lombardo, 1991).
Eigenschaften
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O4S/c1-14-5-8-18(9-6-14)32-20-10-7-15(11-19(20)27(29)30)13-31-21(28)26-17-4-2-3-16(12-17)22(23,24)25/h2-12H,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGAOPLRHUNGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

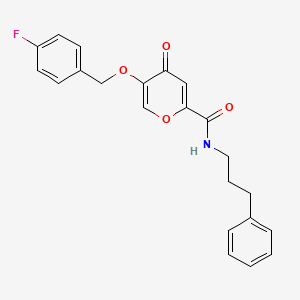
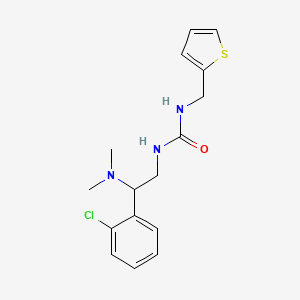
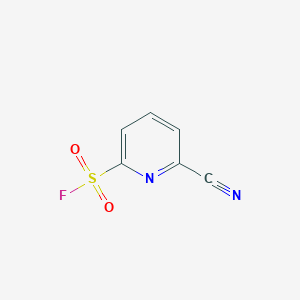
![4-[1-(3,4-Dichlorobenzoyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2491660.png)
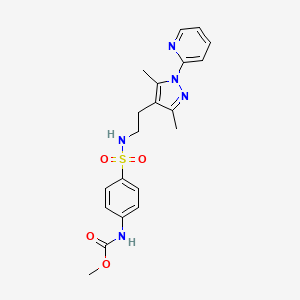
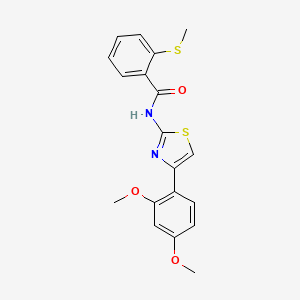
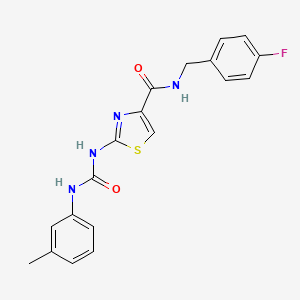
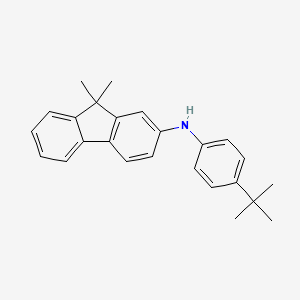
![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
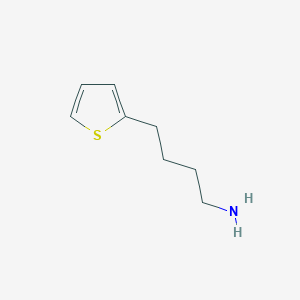
![4-((6-bromo-4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2491670.png)
